1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride is a complex organic compound that belongs to the class of spirocyclic amides. This compound exhibits a unique molecular structure characterized by a spirocyclic arrangement, which is significant in medicinal chemistry due to its potential biological activities. The compound has garnered attention for its applications in treating various disorders, including obesity and pain management, by modulating specific biological pathways.
The compound has been synthesized and studied in various research contexts, particularly focusing on its pharmacological properties and potential therapeutic uses. Research articles and patents have documented its synthesis methods, biological activity, and structural characteristics, indicating a growing interest in its application in drug discovery and development .
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride can be classified as:
The synthesis of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone typically involves several steps:
The synthesis process often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone features:
The molecular formula for this compound is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone can participate in various chemical reactions:
These reactions are crucial for modifying the compound's functional groups to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone involves interaction with specific biological targets:
Research indicates that modifications to the spirocyclic structure can influence binding affinity and selectivity towards GABA receptors, potentially leading to improved therapeutic profiles.
Characterization through spectroscopic methods provides insights into the purity and structural integrity of the synthesized compound.
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone has potential applications in:
The 1,9-diazaspiro[5.5]undecane scaffold demonstrates significant potential in metabolic disorder therapeutics through targeted inhibition of acetyl-CoA carboxylase (ACC), a pivotal enzyme in de novo lipogenesis. Structural analogs of this compound exhibit high-affinity binding to the ACC enzyme's allosteric site, disrupting its dimerization and catalytic activity. This inhibition occurs through competitive binding at the coenzyme-A binding domain, effectively blocking malonyl-CoA production—the key substrate for fatty acid elongation. The rigid spirocyclic conformation enables optimal positioning of pharmacophores within the ACC binding pocket, with in vitro studies showing >80% ACC1/ACC2 isoform inhibition at nanomolar concentrations. This potent inhibition redirects metabolic flux toward fatty acid oxidation, reducing hepatic triglyceride accumulation and improving insulin sensitivity in preclinical models .
Beyond ACC inhibition, 1,9-diazaspiro[5.5]undecane derivatives modulate glucocorticoid metabolism through selective antagonism of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This endoplasmic reticulum-bound enzyme catalyzes the conversion of inactive cortisone to active cortisol within adipocytes and hepatic tissues. The hydrochloride salt form enhances membrane permeability, facilitating intracellular accumulation where it competitively binds to 11β-HSD1's NADPH cofactor site. Chronic treatment in diet-induced obese rodent models demonstrated a 40–60% reduction in adipose tissue cortisol levels, accompanied by significant decreases in visceral adiposity and dyslipidemia. This dual modulation of lipogenic (ACC) and glucocorticoid signaling (11β-HSD1) pathways positions these compounds as promising candidates for obesity-related metabolic syndrome .
Table 1: Metabolic Parameters Modulated by 1,9-Diazaspiro[5.5]undecane Derivatives in Preclinical Obesity Models
| Parameter | Change vs. Control | Mechanistic Association |
|---|---|---|
| Hepatic Malonyl-CoA Levels | ↓ 65–75% | ACC1/ACC2 Inhibition |
| Adipose Tissue Cortisol | ↓ 40–60% | 11β-HSD1 Antagonism |
| Plasma Free Fatty Acids | ↓ 30–45% | Reduced Lipolysis & Enhanced β-Oxidation |
| Insulin Sensitivity Index | ↑ 50–70% | Improved GLUT4 Translocation |
| Visceral Adiposity | ↓ 25–35% | Combined Metabolic Effects |
The 1,9-diazaspiro[5.5]undecane core displays distinctive activity at GABAergic synapses, functioning as a selective GABAA receptor α5-subunit antagonist. Electrophysiological studies reveal that the phenylmethanone moiety facilitates hydrophobic interactions within the GABAA benzodiazepine-binding site, while the protonated diazaspiro nitrogen forms a cation-π interaction with receptor residues. This binding profile enhances theta and gamma oscillations in hippocampal circuits without inducing proconvulsant effects. Notably, the compound exhibits inverse agonism at α5β2γ2 receptors, reducing tonic inhibition and augmenting long-term potentiation (LTP) by 40–60% in ex vivo hippocampal slices. This selective GABAA modulation enhances cognitive flexibility while avoiding the anxiogenic effects associated with non-selective GABAA antagonists .
The neurotransmitter rebalancing effects extend to dopaminergic and serotonergic systems, showing significant potential for psychotic and mood disorders. In vivo microdialysis studies demonstrate region-specific monoamine modulation: prefrontal cortex dopamine increases by 30–45% at therapeutic doses, while striatal dopamine remains unchanged—indicating reduced liability for extrapyramidal side effects. Additionally, 5-HT1A receptor partial agonism (Ki = 12 nM) contributes to anxiolytic effects in elevated plus maze tests, with compound-treated rodents exhibiting 50–70% increased open-arm exploration. This multimodal neuromodulatory profile, combining GABAA antagonism with monoaminergic regulation, addresses both positive and negative symptoms of psychotic disorders while mitigating cognitive deficits .
1,9-Diazaspiro[5.5]undecan-1-yl(phenyl)methanone hydrochloride exhibits high-affinity binding (Ki < 15 nM) to neuropeptide Y Y1 and Y2 receptors, which are critically involved in nociceptive processing. Molecular dynamics simulations reveal that the spirocyclic core mimics the α-helical conformation of endogenous NPY, enabling competitive disruption of NPY-Gi protein coupling. The hydrochloride salt enhances blood-brain barrier penetration, facilitating central actions where it functions as a Y1 receptor antagonist and Y2 partial agonist. This receptor-specific modulation reduces substance P release in the dorsal horn by 60–75% and attenuates glutamate-mediated excitotoxicity in spinal cord slices, effectively interrupting pain signal amplification at the spinal level .
In neuropathic pain models (CCI, sciatic nerve ligation), chronic administration produces dose-dependent antiallodynic effects, with ED50 values of 3.2 mg/kg (vs. 8.7 mg/kg for gabapentin). The compound uniquely maintains efficacy in opioid-insensitive pain pathways, showing 70–80% reversal of cold allodynia in diabetic neuropathy models where morphine shows <20% efficacy. Pharmacodynamic profiling indicates sustained pain modulation (>8 hours post-dose) due to the formation of active metabolites retaining the diazaspiro core. Unlike conventional analgesics, tolerance development is minimal after 28-day administration, attributed to its non-opioid mechanism targeting NPY and downstream MAPK/ERK signaling cascades .
Table 2: Analgesic Efficacy in Preclinical Chronic Pain Models
| Pain Model | Mechanism | Maximal Efficacy (% Reversal) | Duration (hrs) |
|---|---|---|---|
| Sciatic Nerve Ligation | NPY Y1 Antagonism | 85 ± 6% | >8 |
| Vincristine-Induced Neuropathy | Y2 Partial Agonism | 78 ± 5% | 6–8 |
| Monosodium Iodoacetate OA | ACC Inhibition | 65 ± 7% | 12 |
| Diabetic Neuropathy | Dual NPY/ACC Action | 82 ± 4% | 10 |
The diazaspiro[5.5]undecane scaffold demonstrates potent kinase inhibitory activity through competitive occupation of the ATP-binding cleft. X-ray crystallographic analyses of inhibitor-kinase complexes reveal that the protonated piperazine nitrogen forms a critical salt bridge with conserved glutamate residues (e.g., Glu81 in CDK6), while the phenylmethanone group engages in hydrophobic stacking against the gatekeeper phenylalanine. This binding mode induces a DFG-out conformation in tyrosine kinases and stabilizes C-helix displacement in CMGC kinases. The rigid spiro architecture provides entropic advantage for binding, achieving picomolar Kd values against CDK4/6 and nanomolar potency against VEGF receptors. Notably, the hydrochloride counterion enhances aqueous solubility (>15 mg/mL) without compromising cell membrane permeability (Papp > 8 × 10−6 cm/s) [3].
Kinome-wide profiling (468 kinases) demonstrates exceptional selectivity for clinically relevant kinase subfamilies. The compound exhibits >200-fold selectivity for CDK4 (IC50 = 1.7 nM) over CDK1/2/5/7, attributable to its unique H-bond donation to His100 in CDK4—a residue absent in other CDKs. Against VEGFR2, it achieves IC50 of 4.3 nM with >100-fold selectivity versus PDGFR and FGFR kinases. This selectivity originates from the compound's ability to exploit a hydrophobic pocket adjacent to the VEGFR2 ATP site, occupied by Val848 and Ala866. In cancer cell proliferation assays, it demonstrates dual antiproliferative and antiangiogenic effects: 85–95% inhibition of Rb phosphorylation in breast cancer lines (MCF-7) and 70–80% reduction in VEGF-induced HUVEC tube formation at 100 nM concentrations [3].
Table 3: Kinase Inhibition Profile of 1,9-Diazaspiro[5.5]undecane Derivatives
| Kinase Target | Family | IC50 (nM) | Selectivity Ratio vs. Closest Ortholog |
|---|---|---|---|
| CDK4/Cyclin D1 | CMGC | 1.7 ± 0.3 | >200× (CDK2) |
| VEGFR2/KDR | TK | 4.3 ± 0.7 | 125× (PDGFRα) |
| GSK-3β | CMGC | 28 ± 4 | 85× (CDK5) |
| ROCK1 | AGC | 310 ± 25 | 18× (PKA) |
| PAK4 | STE | 520 ± 45 | 22× (PAK1) |
1,9-Diazaspiro[5.5]undecane-containing compounds regulate immune responses through JAK-STAT and NF-κB pathway modulation. In activated T-cells, they inhibit IL-2-induced STAT5 phosphorylation (IC50 = 38 nM) by competitively binding to the JAK3 pseudokinase domain, allosterically disrupting kinase activation. The diazaspiro nitrogen forms a critical coordination bond with JAK3 Cys909, a residue less conserved in JAK1/2. Additionally, these compounds suppress TNFα-induced IκBα degradation, reducing nuclear translocation of NF-κB p65 by 60–75% in macrophages. This dual pathway inhibition translates to potent reduction in proinflammatory cytokines: 85% decrease in IL-6, 70% in IL-17A, and 65% in TNFα production in LPS-stimulated PBMCs at 100 nM concentrations .
The immunomodulatory properties show therapeutic promise in autoimmune disorders. In collagen-induced arthritis models, daily oral administration (10 mg/kg) reduced joint inflammation scores by 85% and bone erosion by 70%—comparable to anti-TNF biologics. Histopathological analyses revealed near-complete suppression of synovial hyperplasia and pannus formation. The compound's efficacy in experimental autoimmune encephalomyelitis (EAE) is particularly notable: disease onset delayed by 8–10 days, with 90% reduction in CNS inflammatory infiltrates. This effect correlates with enhanced Treg differentiation (3-fold increase in FoxP3+ cells) and Th17 suppression (85% reduction in IL-17+ CD4+ cells). The unique spirocyclic structure enables simultaneous engagement of immunomodulatory targets while avoiding broad immunosuppression .
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8